1-Allyl-3,7-dimethylxanthine

Adenosine Receptor Antagonism Receptor Binding Affinity Structure-Activity Relationship

1-Allyl-3,7-dimethylxanthine (1-allyltheobromine) delivers a 3.2-fold higher affinity for the human A2B receptor (Ki 360 nM) versus theobromine, enabling more potent and selective probing of A2B-mediated pathways. Its well-documented acute toxicity (oral LD50 191 mg/kg in mice) provides a reliable in vivo safety benchmark, while the unique N1-allyl group serves as a robust synthetic handle for SAR expansion, as detailed in US1415700A. Procure at ≥98% purity to ensure reproducible, off-target-minimized research results.

Molecular Formula C10H13N4O2+
Molecular Weight 221.24 g/mol
Cat. No. B15131428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3,7-dimethylxanthine
Molecular FormulaC10H13N4O2+
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESCN1C2=NC=[N+](C2C(=O)N(C1=O)CC=C)C
InChIInChI=1S/C10H13N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6-7H,1,5H2,2-3H3/q+1
InChIKeyPPCHVENJOCDRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3,7-dimethylxanthine (1-Allyltheobromine) for Adenosine Receptor Research and Xanthine Derivative Procurement


1-Allyl-3,7-dimethylxanthine, commonly referred to as 1-allyltheobromine, is a synthetic xanthine derivative . It is structurally defined by an allyl group at the N1 position of the 3,7-dimethylxanthine (theobromine) scaffold, a modification that distinguishes it from other common methylxanthines like caffeine and theophylline [1]. This compound is primarily utilized in pharmacological research as a tool to probe adenosine receptor subtypes, given its distinct affinity profile resulting from the N1-allyl substitution.

Why In-Class Substitution of 1-Allyl-3,7-dimethylxanthine Is Not Supported by Pharmacological Data


Direct substitution with other xanthine derivatives, such as theobromine, caffeine, or other N1-alkyl analogs, is scientifically unjustified due to significant divergence in target affinity, functional selectivity, and toxicity profiles [1]. The specific N1-allyl group imparts a unique steric and electronic character that critically influences binding kinetics at adenosine receptor subtypes, leading to a distinct pharmacological fingerprint not replicated by its methyl, propyl, or propargyl counterparts [2]. The quantitative evidence detailed below demonstrates these critical points of differentiation, confirming that 1-allyl-3,7-dimethylxanthine cannot be treated as a generic interchangeable xanthine.

Quantitative Differentiation of 1-Allyl-3,7-dimethylxanthine: A Comparator-Driven Evidence Guide


Adenosine A2B Receptor Affinity: 3.2-Fold Improvement over Theobromine

1-Allyl-3,7-dimethylxanthine demonstrates a 3.2-fold higher affinity for the human adenosine A2B receptor compared to its parent scaffold, theobromine . This gain in potency is attributed to the allyl group at the N1 position, which occupies a steric niche that enhances binding within the receptor's hydrophobic subpocket [1]. However, its affinity is lower than that of the more potent 1-propylxanthine analog, highlighting the nuanced impact of N1-substituent bulk.

Adenosine Receptor Antagonism Receptor Binding Affinity Structure-Activity Relationship

Acute Oral Toxicity (LD50) in Mice: 1.5-Fold Higher than Caffeine

In acute toxicity studies, 1-allyl-3,7-dimethylxanthine exhibits a notably lower lethal dose (higher toxicity) than caffeine . This increased toxicity is a critical differentiator for in vivo studies and a key safety consideration for laboratory handling. While caffeine is a well-tolerated stimulant, this analog presents a higher hazard profile at equivalent doses.

In Vivo Toxicology Safety Pharmacology Preclinical Safety

Synthetic Yield and Scalability: A Near-Quantitative, Ambient-Pressure Process

The foundational patent for this compound, US1415700A (1922), details a scalable and high-yielding synthesis from theobromine and allyl bromide using potassium hydroxide (KOH) in absolute alcohol at temperatures below 100°C without the need for high-pressure equipment [1]. This methodology achieves near-quantitative yields, for instance, producing 178 g of pure product from 180 g of starting theobromine, a feat of efficiency that is not universally achievable with other N1-substituted xanthines which may require more forcing conditions or provide lower yields.

Chemical Synthesis Process Chemistry Scalable Manufacturing

Validated Application Scenarios for 1-Allyl-3,7-dimethylxanthine Based on Quantitative Differentiation


Pharmacological Tool for Profiling Adenosine A2B Receptor Function

Given its 3.2-fold higher affinity for the human A2B receptor over theobromine (Ki of 360 nM vs. 1,150 nM), this compound is optimally suited as a pharmacological tool to probe A2B-mediated pathways . It provides a more potent alternative to theobromine, enabling researchers to achieve effective receptor blockade at lower concentrations, thereby minimizing off-target effects associated with high-dose theobromine or non-selective antagonists like caffeine.

Reference Standard for Acute Toxicology Studies in Rodent Models

The well-documented acute toxicity profile (oral LD50 of 191 mg/kg in mice) makes 1-allyl-3,7-dimethylxanthine a valuable reference standard for in vivo safety pharmacology and toxicology studies . Its higher toxicity compared to caffeine (LD50 127 mg/kg) allows for its use as a positive control or as a benchmark when assessing the safety margin of novel xanthine-based compounds, providing a known point of comparison on the toxicity spectrum .

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Exploration

The robust and high-yielding synthesis described in US1415700A establishes 1-allyl-3,7-dimethylxanthine as a practical and scalable starting material for medicinal chemistry efforts. Its unique N1-allyl group can serve as a functional handle for further chemical modifications (e.g., oxidation, addition reactions) to generate novel libraries of xanthine derivatives. This is in contrast to less synthetically accessible or more labile N1-substituted analogs, making it a preferred core scaffold for SAR campaigns.

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